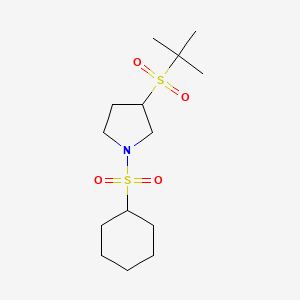

3-(Tert-butylsulfonyl)-1-(cyclohexylsulfonyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

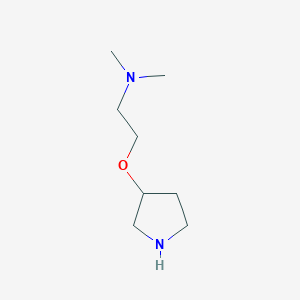

The compound appears to contain tert-butanesulfinamide and cyclohexylsulfonyl groups attached to a pyrrolidine ring . Tert-butanesulfinamide is known to be used in the synthesis of N-heterocycles via sulfinimines . The tert-butyl group is known for its unique reactivity pattern and is used in various chemical transformations .

Synthesis Analysis

Tert-butanesulfinamide is extensively used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives . It has been used in the asymmetric synthesis of N-heterocycles via sulfinimines .Chemical Reactions Analysis

Tert-butanesulfinamide is known to participate in asymmetric N-heterocycle synthesis via sulfinimines . The tert-butyl group is known for its unique reactivity pattern and is used in various chemical transformations .Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

Pyrrolidine derivatives have been utilized as efficient organocatalysts in asymmetric Michael addition reactions. Singh et al. (2013) demonstrated that pyrrolidine-based catalysts derived from L-proline could synthesize various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, without the need for additives (Singh et al., 2013). This highlights the potential of pyrrolidine derivatives in facilitating stereoselective synthesis.

Organocatalysis

Chao Shu et al. (2014) developed a gold-catalyzed intermolecular oxidation of chiral homopropargyl sulfonamides, leading to the synthesis of chiral pyrrolidin-3-ones with excellent enantiomeric excess. This method also facilitated the facile synthesis of natural products, indicating the versatility of pyrrolidine derivatives in organic synthesis (Shu et al., 2014).

Electrolyte Research

The study of electrolytes for Li/S cells has also seen the application of pyrrolidinium derivatives. Joon-Ho Shin and E. Cairns (2008) characterized a ternary mixture involving a pyrrolidinium compound, showing improved thermal stability and ionic conductivity. This research underscores the role of such compounds in advancing battery technology (Shin & Cairns, 2008).

Chemical Synthesis

A variety of chemical synthesis methods leveraging pyrrolidine derivatives have been developed. For instance, a novel synthesis route for enantioenriched pyrrolidines via gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides was reported by Yong-Fei Yu et al. (2016), showcasing the compound's application in producing enantioenriched pyrrolidines with high yields and enantioselectivities (Yu et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-tert-butylsulfonyl-1-cyclohexylsulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4S2/c1-14(2,3)20(16,17)13-9-10-15(11-13)21(18,19)12-7-5-4-6-8-12/h12-13H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLLPXKIOFZMOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-furylmethyl)-4-hydroxy-3-[(3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl]-6-methylpyridin-2(1H)-one](/img/structure/B2890182.png)

![3-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-butyl-2-cyanoprop-2-enamide](/img/structure/B2890183.png)

![2-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2890186.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2890187.png)

![2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one](/img/structure/B2890188.png)

![4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2890194.png)

![[3-(Aminomethyl)morpholin-3-yl]methanol](/img/structure/B2890202.png)